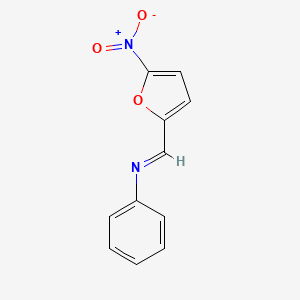![molecular formula C26H25ClN2O5 B11535500 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11535500.png)
4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate , belongs to the class of organic compounds known as benzoic acid esters. It features an intriguing combination of functional groups, including an ethoxy group, a chlorobenzoate moiety, and a hydrazinylidene linkage. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
The synthetic route to this compound involves the condensation of 2-chlorobenzoic acid with 2,6-dimethylphenoxyacetic acid hydrazide. The reaction proceeds via the formation of a hydrazone intermediate, followed by esterification with ethyl alcohol. The key step is the hydrazinylidene formation, which imparts the compound’s unique structure.
Reaction Conditions:
Starting Materials:
Reaction Steps:
Industrial Production:
While industrial-scale production methods are proprietary, laboratories typically employ similar synthetic routes with optimized conditions.
Chemical Reactions Analysis
This compound undergoes various reactions:
Oxidation: It can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction of the hydrazone linkage yields the corresponding hydrazine compound.
Substitution: The chlorobenzoate group can participate in substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile building block for designing new molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial or antitumor properties).
Medicine: Studied for drug development.
Industry: Used in materials science and organic synthesis.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C26H25ClN2O5 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H25ClN2O5/c1-4-32-23-14-19(12-13-22(23)34-26(31)20-10-5-6-11-21(20)27)15-28-29-24(30)16-33-25-17(2)8-7-9-18(25)3/h5-15H,4,16H2,1-3H3,(H,29,30)/b28-15+ |
InChI Key |
HVIXPUYPJSRISN-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC=C2C)C)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


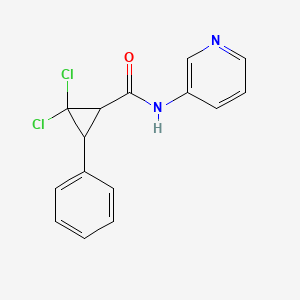
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11535422.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535442.png)
![N-(3-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11535446.png)
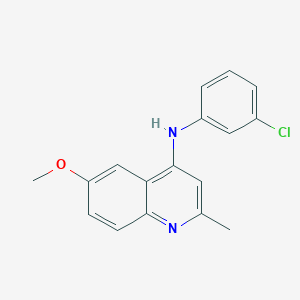
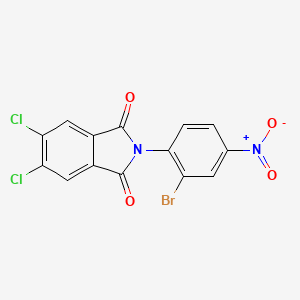
![2-Bromo-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11535467.png)
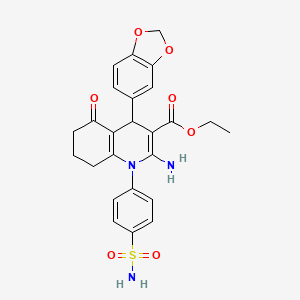
![Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate](/img/structure/B11535472.png)
![5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11535475.png)
![N-(2-methylphenyl)-6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11535481.png)
![N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11535482.png)
![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11535496.png)
